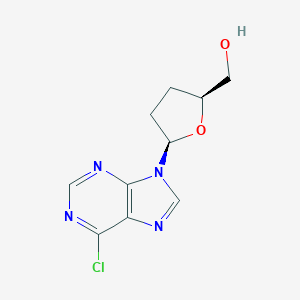
6-Chloro-ddP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base, such as 6-chloropurine.
Glycosylation: The purine base is glycosylated with a protected sugar derivative, such as 2,3-dideoxy-beta-D-glyceropentofuranose, under acidic or basic conditions.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated reactors. The process includes:
Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the purine ring or the sugar moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.
Aplicaciones Científicas De Investigación
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine has several scientific research applications, including:
Antiviral Research: Nucleoside analogs are often studied for their potential to inhibit viral replication by incorporating into viral DNA or RNA.
Cancer Research: These compounds can be used to study their effects on cancer cell proliferation and apoptosis.
Biochemical Studies: Researchers use nucleoside analogs to investigate the mechanisms of nucleic acid synthesis and repair.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the elongation of nucleic acid chains.
Induce Chain Termination: The lack of a 3’-hydroxyl group in the sugar moiety can lead to chain termination during nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine (ddA): Another nucleoside analog used in antiviral research.
6-Chloropurine: The parent compound used in the synthesis of various nucleoside analogs.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog with similar antiviral properties.
Uniqueness
6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine is unique due to its specific structure, which combines the 6-chloropurine base with a 2,3-dideoxy sugar moiety. This unique structure imparts specific biological activities and makes it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
120503-34-6 |
|---|---|
Fórmula molecular |
C10H11ClN4O2 |
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
Clave InChI |
HYFBPEGMDSQUBT-NKWVEPMBSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl |
Key on ui other cas no. |
120503-34-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















